4-Methoxythiophene-3-carbonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxythiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMFKWYFJSOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650368 | |
| Record name | 4-Methoxythiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224649-28-9 | |
| Record name | 4-Methoxythiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Framework: the Thiophene Nucleus in Heterocyclic Chemistry
Historical Perspectives and Foundational Principles of Thiophene (B33073) Chemistry
Thiophene (C₄H₄S) is a five-membered, sulfur-containing heterocyclic aromatic compound. Its discovery is credited to Viktor Meyer in 1882, who found it as an impurity in benzene (B151609) derived from coal tar. nih.govmdpi.com For a long time, a reaction involving crude benzene, isatin, and sulfuric acid that produced a blue dye called indophenin was believed to be a characteristic reaction of benzene itself. nih.gov Meyer demonstrated that purified benzene did not yield this result and successfully isolated the responsible sulfur-containing compound, which he named thiophene. nih.govmdpi.com
The chemistry of thiophene is deeply rooted in its aromaticity. The sulfur atom's lone pairs of electrons participate in the π-electron system, creating a delocalized 6π-electron cloud that confers aromatic stability. nih.gov This aromatic character is less pronounced than that of benzene but still dictates its reactivity. nih.gov Thiophene is a colorless liquid with an odor similar to benzene and, like benzene, it undergoes electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. iitd.ac.inwashington.edu However, it is generally more reactive than benzene in these reactions.
Significance of Thiophene Derivatives in Organic Synthesis and Materials Science Research
Thiophene and its derivatives are of paramount importance in both organic synthesis and materials science. In synthetic chemistry, the thiophene ring serves as a versatile building block for constructing a wide array of more complex molecules, including many pharmaceuticals and agrochemicals. nih.govmdpi.com The ability of the thiophene ring to act as a bioisostere for a benzene ring—meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity—has made it a privileged scaffold in drug discovery. nih.govlibretexts.org This is evident in drugs like the antiplatelet agent clopidogrel (B1663587) and the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. nih.govwashington.edu
In materials science, thiophene-based compounds have become a cornerstone of research into organic electronics. bldpharm.com Their unique electronic and optical properties make them ideal components for organic semiconductors, organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic solar cells. hmdb.cauvic.ca The versatility of thiophene chemistry allows for precise tuning of these properties through the introduction of various functional groups, enabling the development of materials with tailored characteristics for specific applications. bldpharm.comuvic.ca
Role of Acyl Chlorides in Thiophene Functionalization
Acyl chlorides (R-COCl) are highly reactive derivatives of carboxylic acids and serve as powerful acylating agents. carlroth.com In the context of thiophene chemistry, their primary role is in the functionalization of the thiophene ring via electrophilic substitution, most notably the Friedel-Crafts acylation reaction. uvic.ca This reaction, typically catalyzed by a Lewis acid like aluminum chloride, introduces an acyl group (R-C=O) onto the thiophene ring, forming a thienyl ketone. nih.gov
This method is a fundamental strategy for creating carbon-carbon bonds and introducing a versatile carbonyl functional group, which can then be used as a handle for further chemical transformations. The resulting thienyl ketones are key intermediates in the synthesis of a vast range of thiophene derivatives for medicinal and materials science applications. acs.org The conversion of a carboxylic acid group on a thiophene ring into a more reactive acyl chloride is a common tactic to facilitate the formation of amides and esters, which is crucial in the synthesis of many targeted molecules. nih.gov
Synthetic Methodologies for 4 Methoxythiophene 3 Carbonyl Chloride
Precursor Synthesis and Intermediate Transformations
The creation of the key intermediate, 4-methoxythiophene-3-carboxylic acid, requires a carefully planned sequence of reactions to install the desired substituents at the correct positions on the thiophene (B33073) heterocycle.
Synthesis of Methoxythiophenes
The introduction of a methoxy (B1213986) group onto a thiophene ring is typically achieved through the alkylation of a corresponding hydroxythiophene precursor. A common method involves the O-methylation of a hydroxythiophene derivative using an alkylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. mdpi.comresearchgate.net The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with the methylating agent in an Sₙ2 reaction. mdpi.comresearchgate.net The choice of solvent and base is crucial for optimizing the reaction, with polar aprotic solvents like dimethylformamide (DMF) often being employed. mdpi.com
Routes to 4-Methoxythiophene-3-carboxylic Acid
A robust and regioselective pathway to 4-methoxythiophene-3-carboxylic acid can be constructed through a sequence beginning with the versatile Gewald aminothiophene synthesis. iucr.orgthermofisher.com This multi-component reaction allows for the efficient assembly of the thiophene ring with the necessary functional groups in place for subsequent transformations.
The synthetic sequence can be outlined as follows:
Gewald Reaction to form Methyl 4-aminothiophene-3-carboxylate: The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine (B109124) or diethylamine). iucr.orgdergipark.org.tr To achieve the desired substitution pattern for the precursor, an appropriate α-mercaptoaldehyde or ketone would be reacted with methyl cyanoacetate. This one-pot synthesis assembles the thiophene ring, yielding a 4-aminothiophene-3-carboxylate ester. iucr.org
Conversion of Amino Group to Hydroxy Group: The 4-amino group of the synthesized thiophene ester is converted to a 4-hydroxy group via the formation of a diazonium salt. dergipark.org.tr The aminothiophene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures. organic-chemistry.org The resulting diazonium salt is unstable and is subsequently hydrolyzed by heating in an aqueous acidic solution to yield the corresponding methyl 4-hydroxythiophene-3-carboxylate. dergipark.org.tr
Methylation of the Hydroxy Group: The hydroxyl group at the C4 position is then methylated. The methyl 4-hydroxythiophene-3-carboxylate intermediate is treated with a methylating agent, such as methyl iodide, in the presence of a suitable base like potassium carbonate or sodium hydride. mdpi.com This O-alkylation step produces methyl 4-methoxythiophene-3-carboxylate. mdpi.com
Hydrolysis of the Ester: The final step to obtain the carboxylic acid precursor is the saponification of the methyl ester. The methyl 4-methoxythiophene-3-carboxylate is hydrolyzed using a base, such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification with a strong acid to protonate the carboxylate salt and precipitate the final product, 4-methoxythiophene-3-carboxylic acid.
Conversion of Carboxylic Acids to Acyl Chlorides
The conversion of the carboxylic acid group of 4-methoxythiophene-3-carboxylic acid into an acyl chloride is a standard transformation in organic synthesis. This step activates the carboxyl group, making it susceptible to nucleophilic attack and a key intermediate for further reactions.
Established Chlorination Reagents and Protocols
Several common reagents are employed to convert carboxylic acids to acyl chlorides. The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product, as the byproducts differ significantly.
Thionyl Chloride (SOCl₂): This is a widely used reagent where the carboxylic acid is typically refluxed in neat thionyl chloride or in an inert solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.
Oxalyl Chloride ((COCl)₂): Often used for smaller-scale or more sensitive substrates, oxalyl chloride reacts under milder conditions, typically at room temperature in a solvent like dichloromethane (B109758) (DCM). A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction. The byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and HCl.
Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature or with gentle warming. A key byproduct is the liquid phosphorus oxychloride (POCl₃), which must be separated from the product, often by distillation.
Table 1: Comparison of Common Chlorinating Reagents
| Reagent | Formula | Physical State | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Liquid | Reflux, neat or in solvent | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. | Harsh conditions may not be suitable for sensitive substrates. |
| Oxalyl Chloride | (COCl)₂ | Liquid | Room temp, DCM, cat. DMF | CO₂(g), CO(g), HCl(g) | Mild conditions; gaseous byproducts. | More expensive than SOCl₂. |
| Phosphorus Pentachloride | PCl₅ | Solid | Room temp or gentle heating | POCl₃(l), HCl(g) | Highly reactive. | Liquid byproduct (POCl₃) requires separation. |
Optimization of Reaction Conditions for Acyl Chloride Formation
To maximize the yield and purity of 4-methoxythiophene-3-carbonyl chloride, reaction conditions must be carefully controlled. For a substrate containing a potentially reactive thiophene ring and an ether linkage, milder methods are often preferred.
Using oxalyl chloride with a catalytic amount of DMF is often the method of choice. The reaction proceeds at room temperature, minimizing the risk of side reactions or degradation of the thiophene ring that can occur at higher temperatures required for thionyl chloride. The use of an inert solvent like DCM is standard. Monitoring the reaction progress, for instance by observing the cessation of gas evolution, is crucial to determine the point of completion. After the reaction, the solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride, which can be used directly or purified by vacuum distillation if necessary.
Regioselective Synthesis Approaches
The regioselectivity in the synthesis of this compound is fundamentally controlled during the initial construction of the thiophene ring. The specific 3,4-substitution pattern is not the result of selective functionalization of a pre-existing thiophene but is instead programmed into the molecule from the start.
The key to this regiochemical control is the use of a multi-component condensation reaction like the Gewald synthesis. iucr.orgthermofisher.com In this reaction, the choice of the starting materials directly determines the final positions of the substituents. For instance, reacting an α-mercapto carbonyl compound with an active methylene (B1212753) nitrile (like methyl cyanoacetate) establishes the relative positions of the substituents that will become the C3-carboxylate and the C4-amino group. iucr.org All subsequent transformations—diazotization, hydroxylation, methylation, and chlorination—occur at these pre-determined positions. Therefore, the regioselective synthesis is not a single step but rather the outcome of a deliberate and strategic synthetic sequence where the initial ring-forming reaction dictates the final product's architecture.
Advanced Derivatization Strategies and Synthetic Transformations of 4 Methoxythiophene 3 Carbonyl Chloride
Amidation Reactions and Heterocycle Formation
The acyl chloride moiety of 4-methoxythiophene-3-carbonyl chloride is highly susceptible to nucleophilic attack, providing a direct route to a wide range of carbonyl derivatives. Amidation reactions are particularly important, leading to the formation of stable amide linkages that are prevalent in biologically active molecules and functional materials.
The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted 4-methoxythiophene-3-carboxamides. This transformation is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and tolerant of a wide variety of functional groups on the amine component, allowing for the synthesis of a diverse library of thiophene-based amides. mdpi.comrsc.org These amides can serve as key intermediates for more complex structures or as final target molecules with potential biological activity.
The versatility of the acyl chloride group extends to the construction of various heterocyclic systems.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound through a multi-step sequence. nih.gov The acyl chloride is first reacted with hydrazine (B178648) (H₂N-NH₂) to form 4-methoxythiophene-3-carbohydrazide. This hydrazide intermediate can then be reacted with another equivalent of the acyl chloride to produce an N,N'-diacylhydrazine. Subsequent dehydrative cyclization, often promoted by reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yields the corresponding 2,5-disubstituted 1,3,4-oxadiazole, featuring the 4-methoxy-3-thienyl moiety. nih.govresearchgate.net This class of heterocycles is known for a wide range of biological activities. nih.gov
Pyrimidinones: Thienopyrimidinones, which are thiophene-fused pyrimidinone structures, represent another important class of heterocycles accessible from thiophene (B33073) precursors. researchgate.net While direct cyclization from this compound is less common, it can be converted into intermediates suitable for pyrimidinone ring formation. For instance, the acyl chloride can be used to synthesize β-enaminone esters or related synthons. These intermediates can then undergo cyclocondensation reactions with amidines or guanidine (B92328) to construct the pyrimidinone ring, leading to the formation of thieno[3,4-d]pyrimidinone derivatives. researchgate.netmdpi.com
Carbon-Carbon Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and acyl chlorides are excellent electrophilic partners in these transformations.
This compound can be effectively coupled with various organometallic reagents using palladium or nickel catalysts to form ketones, which are valuable synthetic intermediates. tandfonline.com
Stille Coupling: The palladium-catalyzed Stille reaction couples the acyl chloride with an organotin reagent (organostannane). wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of diverse functional groups. The coupling of this compound with aryl-, vinyl-, or alkylstannanes provides a direct route to the corresponding 3-acyl-4-methoxythiophene derivatives in high yields. wikipedia.orgdntb.gov.ua
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Nickel catalysts, such as Ni(dppp)Cl₂, are often preferred for their lower cost and high reactivity, particularly with aryl chlorides and other challenging substrates. princeton.edugoogle.com This method provides an efficient pathway to synthesize ketones by reacting this compound with a wide range of alkyl or aryl Grignard reagents. wikipedia.orgorganic-chemistry.org
| Coupling Reaction | Catalyst | Organometallic Reagent | Product Type |
| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | R-Sn(Bu)₃ | 4-Methoxy-3-thienyl ketone |
| Kumada Coupling | Ni(dppp)Cl₂, Pd(PPh₃)₄ | R-MgX | 4-Methoxy-3-thienyl ketone |
Thiophene-based oligomers and polymers are extensively studied for their applications in organic electronic devices, such as organic field-effect transistors (OFETs) and solar cells. wikipedia.orgnih.gov The cross-coupling methodologies described above are fundamental to the synthesis of these conjugated materials. rsc.org
This compound can be incorporated into conjugated backbones as a functional building block. For instance, a Stille or Kumada coupling can be used to introduce a new aryl or vinyl substituent at the 3-position. The resulting ketone can be a final functional group, or the thiophene ring itself can be further functionalized at the 2- and/or 5-positions (e.g., via halogenation). This creates a bifunctional monomer that can be polymerized using established methods like Stille or Kumada catalyst-transfer polymerization. wikipedia.orgrsc.org The electron-donating methoxy (B1213986) group on the thiophene ring significantly influences the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting oligomer or polymer, allowing for the tuning of its optoelectronic characteristics for specific device applications. nih.gov
Other Electrophilic and Nucleophilic Substitutions
Beyond the reactions at the acyl chloride group, the thiophene ring itself can undergo further transformations.
Electrophilic Aromatic Substitution: The thiophene ring is an aromatic system that can undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The regiochemical outcome is dictated by the directing effects of the existing substituents. The 4-methoxy group is a strongly activating, ortho, para-director (directing to positions 3 and 5), while the 3-carbonyl chloride group is a deactivating, meta-director (directing to position 5). Both groups strongly favor substitution at the C5 position, enabling highly regioselective functionalization at this site.
Nucleophilic Substitution at the Carbonyl Carbon: The primary reactivity of the acyl chloride involves nucleophilic acyl substitution. In addition to forming amides (as discussed in 3.1.1), it readily reacts with other nucleophiles. For example, reaction with alcohols (alcoholysis) yields esters, and reaction with water (hydrolysis) regenerates the corresponding carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on the thiophene ring are less common than electrophilic substitutions and typically require the presence of strong electron-withdrawing groups and a suitable leaving group on the ring. nih.gov For this compound, direct SNAr involving the displacement of a substituent on the ring is unlikely under standard conditions, as the methoxy group is a poor leaving group. However, if other leaving groups (like halides) were present at activated positions, SNAr could become a viable synthetic route.
Functionalization of the Methoxy Thiophene Ring
The thiophene ring in this compound is susceptible to further functionalization, primarily through electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is dictated by the combined electronic effects of the substituents already present on the ring: the methoxy group at the C4 position and the carbonyl chloride group at the C3 position.
The methoxy group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Relative to the C4 position, this corresponds to the C3 and C5 positions. Conversely, the carbonyl chloride group is a deactivating group that directs incoming electrophiles to the meta position, which, relative to the C3 position, is the C5 position. The synergistic directing effect of both the activating methoxy group and the deactivating carbonyl chloride group strongly favors the introduction of new substituents at the C5 position of the thiophene ring.
Introduction of Additional Substituents
The introduction of additional functional groups onto the thiophene nucleus of this compound or its closely related derivatives, such as 4-methoxythiophene-3-carboxylic acid, is a key strategy for modifying its chemical properties and creating novel derivatives. Common electrophilic substitution reactions include halogenation and nitration, which selectively occur at the C5 position.
Halogenation: The thiophene ring can be readily halogenated using various reagents. For instance, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂), while bromination is often carried out with N-bromosuccinimide (NBS) in a suitable solvent. These reactions typically proceed under mild conditions to yield the corresponding 5-halo derivatives.
Nitration: The introduction of a nitro group at the C5 position can be accomplished using standard nitrating agents. Due to the activated nature of the thiophene ring, milder conditions than those used for benzene (B151609) are often employed to prevent oxidation and side reactions. A mixture of nitric acid and acetic anhydride (B1165640) is a commonly used reagent for the nitration of reactive thiophenes.
The table below summarizes key electrophilic substitution reactions for the functionalization of the 4-methoxythiophene-3-carboxylic acid ring, a direct precursor to the title compound. The reactivity of the thiophene ring is analogous for both the carboxylic acid and the carbonyl chloride.
| Reaction | Reagent(s) | Solvent | Typical Conditions | Product |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane (B109758) | Room Temperature | 5-Chloro-4-methoxythiophene-3-carboxylic acid |
| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | 0°C to Room Temp | 5-Bromo-4-methoxythiophene-3-carboxylic acid |
| Nitration | Nitric acid / Acetic anhydride | Acetic Anhydride | Low Temperature | 5-Nitro-4-methoxythiophene-3-carboxylic acid |
These functionalized derivatives serve as versatile intermediates for the synthesis of more complex molecules, where the newly introduced substituent can be further modified or used to influence the molecule's biological activity or material properties.
Applications in Advanced Functional Materials and Technological Research
Development of New Materials with Tailored Electronic and Optical Properties
The strategic placement of the methoxy (B1213986) and carbonyl chloride groups on the thiophene (B33073) ring makes 4-Methoxythiophene-3-carbonyl chloride a valuable monomer for creating materials with customized optoelectronic characteristics. The electron-donating nature of the methoxy group can effectively modulate the bandgap and conductivity of resulting polymers, a crucial aspect in the design of novel functional materials.
In the field of organic electronics, derivatives of this compound are utilized to synthesize organic semiconductors. The incorporation of the methoxy group into the polymer backbone can enhance the electron density of the conjugated system, which in turn influences the charge transport properties of the material. This allows for the development of more efficient organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research into analogous poly(alkoxythiophene)s has demonstrated that the introduction of alkoxy side chains can lead to materials with higher charge carrier mobilities due to favorable intermolecular interactions and polymer chain packing. researchgate.netntu.edu.tw
| Property | Effect of Methoxy Substitution | Reference |
| Bandgap | Generally lowered | acs.org |
| Oxidation Potential | Lowered, leading to greater stability in the doped state | researchgate.net |
| Solubility | Can be improved, aiding in solution-based processing | researchgate.net |
| Chain Conformation | Influences planarity and intermolecular packing | acs.org |
This table summarizes the general effects of methoxy substitution on the properties of polythiophenes, as inferred from related compounds.
The thiophene core is a well-known component of photochromic molecules, particularly in the diarylethene family. While direct studies on this compound in this specific application are not widely documented, its structure is highly conducive to the synthesis of novel photochromic systems. The carbonyl chloride group provides a reactive site for coupling with other aromatic or heterocyclic units to create diarylethene derivatives. The methoxy group can then be used to fine-tune the absorption spectra of the open and closed forms of the photochromic molecule, as well as influence its fatigue resistance and switching speed.
Conducting Polymers and Hybrid Systems
The development of novel conducting polymers with enhanced stability and processability is a major area of materials science. This compound serves as a key monomer in the synthesis of functionalized conducting polymers.
Poly(3,4-ethylenedioxythiophene), or PEDOT, is one of the most successful conducting polymers due to its high conductivity, transparency, and stability. mit.edu A common strategy to further enhance its properties or introduce new functionalities is to modify the thiophene monomer prior to polymerization. This compound represents a precursor to such functionalized monomers. For instance, the carbonyl chloride can be converted into a variety of functional groups that can then be incorporated into a PEDOT-like backbone, leading to polymers with tailored properties for applications such as transparent electrodes, antistatic coatings, and in bioelectronics.
The combination of a conducting polymer backbone with specific recognition elements is the basis for many chemical and biological sensors. Polythiophenes derived from this compound are promising candidates for sensor applications. The polythiophene backbone provides the signal transduction mechanism through changes in its conductivity or optical properties upon interaction with an analyte. The methoxy and carbonyl-derived functional groups can either directly interact with analytes or serve as attachment points for more complex receptor molecules. This dual functionality allows for the creation of highly sensitive and selective sensors for a wide range of applications, from environmental monitoring to medical diagnostics. mdpi.com
Intermediate in Complex Organic Synthesis
Beyond its direct use in polymerization, this compound is a valuable intermediate in multi-step organic synthesis. The high reactivity of the acid chloride group allows it to readily participate in a variety of coupling reactions, such as Friedel-Crafts acylation, esterification, and amidation. researchgate.netmdpi.comnih.gov This enables the construction of complex molecules with a precisely substituted thiophene core. Such molecules are often key components in pharmaceuticals, agrochemicals, and other specialty chemicals where the thiophene moiety imparts specific biological or material properties. The presence of the methoxy group can also direct subsequent reactions on the thiophene ring, providing regiochemical control during the synthesis of complex heterocyclic systems.
Theoretical and Computational Chemistry Investigations of 4 Methoxythiophene 3 Carbonyl Chloride and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the accurate prediction of molecular properties by solving approximations of the Schrödinger equation.
DFT is widely employed to determine the equilibrium geometry of molecules. For 4-methoxythiophene-3-carbonyl chloride, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape and the spatial arrangement of its functional groups.
A significant conformational feature in related compounds like thiophene-3-carbonyl chloride is "ring flip disorder," where two forms exist that differ by a 180° rotation about the C(3)–C=O bond. mdpi.comresearchgate.net DFT studies can model this phenomenon for the 4-methoxy derivative, calculating the energy barrier for rotation around the C3-carbonyl bond and determining the relative stability of the different conformers. The orientation of the methoxy (B1213986) group relative to the carbonyl chloride can also be investigated, identifying the most stable rotamers.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C=O Bond Length | ~1.19 Å | Carbonyl double bond |
| C-Cl Bond Length | ~1.80 Å | Carbonyl chloride single bond |
| C3-C(carbonyl) Bond Length | ~1.47 Å | Bond connecting the thiophene (B33073) ring to the carbonyl carbon |
| C-O (methoxy) Bond Length | ~1.36 Å | Bond between the thiophene ring and the methoxy oxygen |
| C2-C3-C(carbonyl) Angle | ~126° | Bond angle defining the position of the carbonyl group |
| C4-C3-C(carbonyl) Angle | ~121° | Bond angle defining the position of thecarbonyl group |
Note: These are typical values and can vary slightly based on the specific DFT functional and basis set used.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbonyl chloride (-COCl) group have opposing effects on the thiophene ring's electron density. DFT calculations can quantify these effects by mapping the electron density and calculating the energies and shapes of the frontier orbitals. The HOMO is expected to be located primarily on the electron-rich thiophene ring and methoxy group, while the LUMO is likely centered on the electrophilic carbonyl carbon and the C=C bonds of the ring. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. electrochemsci.org
Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations
| Orbital | Typical Energy (eV) | Description and Implication for Reactivity |
|---|---|---|
| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; region susceptible to electrophilic attack. |
| LUMO | -1.8 eV | Lowest Unoccupied Molecular Orbital; region susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and the energy required for electronic excitation. |
Note: Values are illustrative and depend on the computational method.
Mechanistic Probing via Computational Methods
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information on transient species like transition states that are often difficult to observe experimentally.
DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.netresearchgate.net This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-making and bond-breaking processes.
For example, in the hydrolysis of this compound to form 4-methoxythiophene-3-carboxylic acid, computational methods can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent elimination of HCl. The calculated activation energy (the energy difference between the reactants and the transition state) determines the theoretical rate of the reaction.
Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials at their ground state. |
| Transition State (TS) | +20.5 | The energy barrier for the reaction step. |
| Intermediate | +5.2 | A metastable species formed during the reaction. |
| Products | -15.0 | The final products of the reaction step. |
Note: Energies are relative to the reactants and are hypothetical.
Many important synthetic reactions involving thiophene derivatives are catalyzed by transition metals. mdpi.com Computational studies are crucial for understanding the complex, multi-step mechanisms of these catalytic cycles. researchgate.netprinceton.edu A key reaction type is palladium-catalyzed C-H activation, which allows for the direct functionalization of the thiophene ring. pkusz.edu.cn
Table 4: Sample Calculated Activation Free Energies for a Pd-Catalyzed C-H Activation Cycle
| Reaction Step | Pathway | ΔG‡ (kcal/mol) | Role in Catalytic Cycle |
|---|---|---|---|
| C-H Activation | CMD | 25.1 | Rate- and regioselectivity-determining step. pkusz.edu.cn |
| Alkene Insertion | - | 15.3 | Incorporation of the coupling partner. |
| β-Hydride Elimination | - | 12.8 | A potential side reaction or productive step. |
| Reductive Elimination | - | 18.9 | Final step to form the product and regenerate the catalyst. pkusz.edu.cn |
Note: Values are illustrative for a generic catalytic cycle.
Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the identity and structure of newly synthesized compounds.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode (e.g., C=O stretch, C-O-C stretch). This is particularly useful for distinguishing between isomers.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions help in the assignment of complex spectra and can be used to confirm the regiochemistry of a reaction product. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum, providing information about the molecule's electronic structure and conjugation. researchgate.net
Table 5: Comparison of Predicted and Typical Experimental Spectroscopic Data
| Spectroscopic Technique | Key Feature | Predicted Value (Computational) | Typical Experimental Range |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch | ~1750 cm⁻¹ | 1740-1780 cm⁻¹ |
| IR Spectroscopy | C-O-C Asymmetric Stretch | ~1255 cm⁻¹ | 1230-1270 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~160 ppm | 155-165 ppm |
| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.9 ppm | 3.8-4.0 ppm |
| UV-Vis Spectroscopy | π → π* Transition | ~260 nm | 250-270 nm |
Note: Predicted values are representative and can be refined with higher levels of theory.
Advanced Spectroscopic and Crystallographic Characterization of 4 Methoxythiophene 3 Carbonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetic nuclei such as ¹H and ¹³C.
Proton (¹H) NMR: The ¹H NMR spectrum of 4-methoxythiophene-3-carbonyl chloride is expected to exhibit distinct signals corresponding to the methoxy (B1213986) protons and the two aromatic protons on the thiophene (B33073) ring.
Thiophene Protons: The thiophene ring features two protons at the C2 and C5 positions. The proton at C2 (H-2) would appear as a doublet, coupled to the proton at C5 (H-5). Similarly, the H-5 proton would also appear as a doublet due to coupling with H-2. The chemical shifts are influenced by the electron-donating methoxy group at C4 and the electron-withdrawing carbonyl chloride group at C3. H-2 is anticipated to be downfield due to the anisotropic effect of the adjacent carbonyl group, likely in the range of δ 8.0-8.2 ppm. The H-5 proton, being adjacent to the sulfur atom and influenced by the methoxy group, is expected to appear further upfield, likely around δ 7.0-7.2 ppm.
Methoxy Protons: The three protons of the methoxy (-OCH₃) group are equivalent and are expected to produce a sharp singlet. This signal would typically appear in the range of δ 3.9-4.1 ppm. rsc.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (Thiophene) | 8.0 - 8.2 | Doublet (d) |
| H-5 (Thiophene) | 7.0 - 7.2 | Doublet (d) |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) |
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide information on all six carbon atoms in the molecule.
Carbonyl Carbon: The carbon of the carbonyl chloride group (-COCl) is the most deshielded and is expected to have a chemical shift in the range of δ 160-165 ppm.
Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon C4, attached to the electron-donating methoxy group, would be significantly shielded, while C3, attached to the electron-withdrawing carbonyl group, would be deshielded. The predicted shifts are: C2 (~δ 130-135 ppm), C3 (~δ 140-145 ppm), C4 (~δ 160-165 ppm, overlapping with the carbonyl region is possible but less likely), and C5 (~δ 115-120 ppm).
Methoxy Carbon: The carbon of the methoxy group is expected to appear in the typical upfield region for such carbons, around δ 58-62 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | 160 - 165 |
| C2 (Thiophene) | 130 - 135 |
| C3 (Thiophene) | 140 - 145 |
| C4 (Thiophene) | 160 - 165 |
| C5 (Thiophene) | 115 - 120 |
| -OCH₃ | 58 - 62 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.
Carbonyl (C=O) Stretch: The most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the acyl chloride group. This band is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹. The high frequency is due to the inductive effect of the electronegative chlorine atom.
C-O Stretch: The C-O stretching vibration from the methoxy group is expected to result in a strong band in the 1250-1300 cm⁻¹ region (asymmetric stretch) and another band around 1020-1080 cm⁻¹ (symmetric stretch).
Thiophene Ring Vibrations: The C=C stretching vibrations within the thiophene ring typically appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Raman spectroscopy would complement the IR data, with the aromatic ring vibrations and the C=O stretch also being Raman active.
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Thiophene) | Stretch | 3050 - 3150 | Medium |
| C-H (Methoxy) | Stretch | 2850 - 2960 | Medium |
| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |
| C=C (Thiophene) | Stretch | 1500 - 1600 | Medium-Strong |
| C-O (Methoxy) | Asymmetric Stretch | 1250 - 1300 | Strong |
| C-O (Methoxy) | Symmetric Stretch | 1020 - 1080 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated thiophene ring system. The presence of the methoxy group (an auxochrome) and the carbonyl group (a chromophore) will influence the absorption maxima (λ_max). One would expect to see strong absorptions in the UV region, likely between 250 and 300 nm, corresponding to these π → π* transitions. A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may also be observed at a longer wavelength, potentially around 300-340 nm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation pattern of a molecule upon ionization.
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₆H₅ClO₂S) is 176.62 g/mol . The mass spectrum would show a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: M⁺ at m/z 176 (for the ³⁵Cl isotope) and an M+2 peak at m/z 178 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.
Fragmentation Pattern: The primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.
[M - Cl]⁺: A prominent peak is expected at m/z 141, corresponding to the [C₆H₅O₂S]⁺ acylium ion. This is often the base peak in the spectrum of acyl chlorides.
[M - Cl - CO]⁺: Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion would lead to a peak at m/z 113, corresponding to the [C₅H₅OS]⁺ fragment.
Other fragments could arise from the cleavage of the methoxy group, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Ion Formula | Description |
| 178 | [C₆H₅³⁷ClO₂S]⁺ | Molecular Ion (M+2 peak) |
| 176 | [C₆H₅³⁵ClO₂S]⁺ | Molecular Ion (M⁺ peak) |
| 141 | [C₆H₅O₂S]⁺ | Acylium ion ([M - Cl]⁺) |
| 113 | [C₅H₅OS]⁺ | [M - Cl - CO]⁺ |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
While the crystal structure of this compound has not been reported, the structure of its parent compound, thiophene-3-carbonyl chloride, has been determined. mdpi.com It crystallizes in the orthorhombic space group Pbca. mdpi.com A notable feature of the thiophene-3-carbonyl chloride structure is the presence of "ring flip disorder," where the thiophene ring can occupy two positions related by a 180° rotation about the C3-C(carbonyl) bond. mdpi.com
For this compound, the introduction of the methoxy group at the C4 position would likely prevent such disorder, as the two orientations would no longer be equivalent. The methoxy group would influence the crystal packing through potential weak hydrogen bonds and dipole-dipole interactions. The planarity of the thiophene ring would be maintained, and the carbonyl chloride group would likely be nearly coplanar with the ring to maximize conjugation. The final crystal packing would be a balance of steric effects and intermolecular forces, potentially leading to a different space group and unit cell parameters compared to the unsubstituted analogue.
Interactive Data Table: Crystallographic Data for the Analogous Thiophene-3-carbonyl Chloride
| Parameter | Value mdpi.com |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.8926(10) |
| b (Å) | 14.4046(10) |
| c (Å) | 5.4564(3) |
| V (ų) | 1170.52(13) |
| Z | 8 |
Polymorphism and Crystal Packing Effects
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a delicate balance of intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These arrangements can significantly influence properties like solubility, melting point, and stability.
In the context of thiophene derivatives, a fascinating phenomenon related to crystal packing is the observation of "ring flip disorder." While not a true polymorphism, this disorder within a single crystal structure provides profound insights into the subtle energetic factors that dictate molecular arrangement. A notable example is the crystal structure of the closely related compound, thiophene-3-carbonyl chloride. mdpi.comresearchgate.net
X-ray diffraction studies on thiophene-3-carbonyl chloride revealed that the molecule is disordered in the crystal lattice. mdpi.com This disorder arises from the co-existence of two conformations of the thiophene ring within the same crystal structure, which are related by a 180° rotation around the C3-C(O) bond. mdpi.com In the case of thiophene-3-carbonyl chloride, the two orientations were found to have occupancies of 70% and 30%. mdpi.com This indicates that the energy barrier for this "ring flip" is small, and both conformations are accessible under the conditions of crystal growth.
The propensity for ring flip disorder has been observed in a significant number of thiophene-3-carbonyl derivatives. A search of the Cambridge Structural Database (CSD) revealed that out of 62 structures containing the thiophene-3-carbonyl moiety, 22 exhibited this type of disorder. mdpi.com The occurrence of this phenomenon is not easily predictable and is influenced by the nature of the substituent at the carbonyl group. For instance, in a series of related amides, those with smaller alkyl groups exhibited disorder, while those with larger groups did not. mdpi.com This suggests that steric hindrance plays a crucial role in the crystal packing and the ability of the thiophene ring to adopt multiple orientations.
For this compound, the presence of the methoxy group at the 4-position would introduce additional electronic and steric factors that could influence its crystal packing. The methoxy group could participate in intermolecular interactions, potentially leading to different packing motifs compared to the unsubstituted thiophene-3-carbonyl chloride. Whether this would lead to distinct polymorphs or a similar ring flip disorder would be a subject for experimental investigation. Computational crystal structure prediction (CSP) could also be a powerful tool to explore the potential polymorphic landscape of this molecule. rsc.orgucl.ac.uk
Below is a table summarizing the crystallographic data for thiophene-3-carbonyl chloride, which serves as a valuable reference for understanding the structural aspects of this class of compounds.
| Parameter | Value |
|---|---|
| Chemical Formula | C5H3ClOS |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.8926(10) |
| b (Å) | 14.4046(10) |
| c (Å) | 5.4564(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1170.52(13) |
| Z | 8 |
Operando Characterization Techniques for Dynamic Systems
Operando spectroscopy refers to the characterization of materials undergoing reaction in real-time, under actual reaction conditions. nih.gov This powerful approach provides a dynamic picture of catalytic processes and reaction mechanisms, offering insights that are often missed by conventional pre- and post-reaction characterization methods. nih.gov For a compound like this compound, which is a reactive intermediate used in the synthesis of more complex molecules, operando techniques could be invaluable for understanding its reactivity and optimizing reaction conditions.
A key reaction involving acyl chlorides like this compound is Friedel-Crafts acylation. researchgate.net This reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds and the introduction of acyl groups onto aromatic rings. Traditionally, these reactions are monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them offline. This approach, however, can be disruptive and may not capture the transient nature of reactive intermediates.
Operando techniques, such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy, can be employed to monitor the progress of Friedel-Crafts acylation reactions involving this compound in real-time. nih.gov For example, by using an attenuated total reflectance (ATR) IR probe immersed in the reaction vessel, one could monitor the disappearance of the characteristic carbonyl stretching frequency of the acyl chloride and the appearance of the carbonyl stretching frequency of the ketone product. This would allow for the continuous tracking of reactant consumption and product formation, providing detailed kinetic information.
Furthermore, the combination of multiple operando techniques can offer a more comprehensive understanding of the reaction system. nih.gov For instance, coupling Raman spectroscopy with on-line gas chromatography (GC) or mass spectrometry (MS) would allow for the simultaneous monitoring of changes in the vibrational modes of the reactants and products in the liquid phase, along with the evolution of any gaseous byproducts.
The table below lists some operando techniques and their potential applications in studying dynamic systems involving this compound.
| Operando Technique | Potential Application for this compound Systems |
|---|---|
| In-situ FTIR/ATR Spectroscopy | Monitoring the consumption of the acyl chloride and formation of the ketone product in real-time during acylation reactions. |
| Operando Raman Spectroscopy | Observing changes in the vibrational modes of the thiophene ring and carbonyl group during a reaction, providing structural information on intermediates. |
| Operando UV-Vis Spectroscopy | Tracking changes in the electronic structure of conjugated systems that may form as products or byproducts. |
| Combined Operando Spectroscopy and Chromatography/Mass Spectrometry | Correlating changes in the reacting species with product and byproduct formation for detailed kinetic and mechanistic studies. |
Reaction Mechanism and Kinetic Analysis of Transformations Involving 4 Methoxythiophene 3 Carbonyl Chloride
Solvolysis Reactions and Solvent Effects
Solvolysis is a type of nucleophilic substitution or elimination reaction where the nucleophile is a solvent molecule. chemistrysteps.com For acyl chlorides, the nature of the solvent plays a pivotal role in determining the reaction rate and mechanism. ias.ac.in The polarity and nucleophilicity of the solvent can influence whether the reaction proceeds through a unimolecular (S_N1), bimolecular (S_N2), or an addition-elimination pathway.
The extended Grunwald-Winstein equation is a powerful tool for elucidating the mechanism of solvolysis reactions. mdpi.com It relates the rate of solvolysis (k) in a given solvent to the rate in a standard solvent (k₀) through the following relationship:
log(k/k₀) = lN_T + mY_Cl
Here, 'l' represents the sensitivity of the substrate to the solvent's nucleophilicity (N_T), and 'm' is its sensitivity to the solvent's ionizing power (Y_Cl). koreascience.kr For reactions proceeding through a unimolecular (S_N1 or ionization) pathway, the 'm' value is typically close to unity, and the 'l' value is low or zero, indicating a high sensitivity to the solvent's ability to stabilize charged intermediates. koreascience.kr Conversely, for a bimolecular (S_N2 or addition-elimination) pathway with significant nucleophilic assistance, the 'l' value is high (often > 1.5), and the 'm' value is relatively low (< 0.5). koreascience.kr
In the case of 4-Methoxythiophene-3-carbonyl chloride, the presence of the electron-donating methoxy (B1213986) group on the thiophene (B33073) ring is expected to stabilize a potential acylium ion intermediate. This stabilization would favor an ionization (S_N1-like) mechanism. Studies on the solvolysis of the structurally related 4-methylthiophene-2-carbonyl chloride have proposed that it proceeds through an S_N1 and/or ionization pathway. koreascience.kr Therefore, it is reasonable to predict that this compound would also exhibit a high sensitivity to solvent ionizing power.
Below is a hypothetical data table illustrating the expected trend in the specific rate constants for the solvolysis of this compound in various aqueous binary solvent mixtures, consistent with a dominant S_N1 mechanism.
| Solvent (% v/v) | N_T | Y_Cl | k (s⁻¹) (Hypothetical) |
|---|---|---|---|
| 100% Ethanol (B145695) | 0.37 | -2.52 | 1.2 x 10⁻⁵ |
| 90% Ethanol | 0.38 | -0.93 | 8.5 x 10⁻⁵ |
| 80% Ethanol | 0.37 | 0.00 | 2.1 x 10⁻⁴ |
| 100% Methanol | 0.17 | -1.12 | 5.5 x 10⁻⁵ |
| 90% Methanol | 0.23 | -0.12 | 1.8 x 10⁻⁴ |
| 80% Methanol | 0.29 | 0.68 | 4.7 x 10⁻⁴ |
| 97% TFE | -3.30 | 2.83 | 9.1 x 10⁻³ |
| 70% TFE | -2.51 | 2.99 | 1.5 x 10⁻² |
This data is illustrative and intended to show the expected trend for a reaction with high sensitivity to solvent ionizing power.
The Kinetic Solvent Isotope Effect (KSIE) is a valuable tool for probing the transition state of a reaction. beilstein-journals.org It is determined by comparing the reaction rate in a protiated solvent (e.g., H₂O, CH₃OH) to that in its deuterated counterpart (e.g., D₂O, CH₃OD). acs.org The magnitude of the KSIE can provide insights into the role of the solvent in the rate-determining step.
For solvolysis reactions, a KSIE (k_H/k_D) value close to unity is often indicative of an S_N1 mechanism, where the solvent is not heavily involved in the bond-breaking process of the rate-determining step. ias.ac.in In contrast, a significant KSIE (typically > 1.5) suggests a bimolecular mechanism where the solvent acts as a nucleophile in the transition state, and the O-H bond is partially broken. researchgate.net For some reactions, an inverse KSIE (k_H/k_D < 1) can be observed. nih.gov
Given the likely S_N1-like mechanism for the solvolysis of this compound, a KSIE value close to 1 would be anticipated. This would suggest that the transition state involves significant charge separation and is stabilized by the solvent, but without direct covalent interaction in the rate-determining step.
Below is a hypothetical data table showing expected KSIE values for the solvolysis of this compound in methanol.
| Solvent | k (s⁻¹) (Hypothetical) | KSIE (k_MeOH / k_MeOD) |
|---|---|---|
| Methanol (MeOH) | 5.5 x 10⁻⁵ | 1.15 |
| Methanol-d (MeOD) | 4.8 x 10⁻⁵ |
This data is illustrative and represents a plausible KSIE for a reaction with a dominant S_N1 character.
Investigation of Reaction Pathways and Intermediates
The solvolysis of acyl chlorides can proceed through several distinct pathways, including:
S_N1 (Ionization) Pathway: This involves the slow, rate-determining ionization of the acyl chloride to form a resonance-stabilized acylium ion, which is then rapidly attacked by the solvent. This pathway is favored by polar, ionizing solvents and by substrates that can form stable carbocations. koreascience.kr
S_N2 Pathway: This is a concerted mechanism where the nucleophilic solvent attacks the carbonyl carbon at the same time as the chloride ion departs. This pathway is more likely in less polar solvents and for less sterically hindered substrates. acs.org
Addition-Elimination Pathway: This pathway involves the nucleophilic addition of the solvent to the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion to give the final product. This mechanism is often favored for more reactive acyl chlorides. cdnsciencepub.comlibretexts.org
For this compound, the electron-donating nature of the methoxy group would stabilize the formation of an acylium ion intermediate, making the S_N1 pathway a highly probable route, especially in polar protic solvents. koreascience.kr The resonance delocalization of the positive charge onto the thiophene ring and the methoxy group would be a key stabilizing factor.
The primary intermediate in the S_N1 pathway would be the 4-methoxy-3-thienoyl cation. In the addition-elimination pathway, a tetrahedral intermediate would be formed. The relative stability of these intermediates will dictate the preferred reaction pathway under different conditions.
Catalytic Reaction Kinetics
The reactions of acyl chlorides can be accelerated by the use of catalysts. wikipedia.org Nucleophilic catalysts, such as tertiary amines (e.g., pyridine) or N,N-dimethylformamide (DMF), are commonly employed. wikipedia.org These catalysts function by reacting with the acyl chloride to form a more reactive intermediate. wikipedia.org
In the case of this compound, a nucleophilic catalyst would attack the carbonyl carbon to form a highly reactive acyl-catalyst complex (e.g., an acylpyridinium ion). This intermediate is more susceptible to attack by a nucleophile (such as a solvent molecule) than the original acyl chloride. The catalyst is then regenerated in the final step of the reaction.
The kinetics of such a catalyzed reaction would be expected to show a dependence on the concentration of the catalyst. The rate law would likely be more complex than that of the uncatalyzed reaction, reflecting the multi-step nature of the catalytic cycle. A detailed kinetic study would be necessary to fully elucidate the mechanism of a catalyzed reaction involving this compound.
Sustainable Chemical Synthesis and Green Chemistry Principles in the Context of 4 Methoxythiophene 3 Carbonyl Chloride
Atom Economy Maximization in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The conventional synthesis of 4-methoxythiophene-3-carbonyl chloride typically proceeds via the chlorination of its precursor, 4-methoxythiophene-3-carboxylic acid.
Commonly used chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While effective, these reagents result in a significant portion of their atoms being converted into byproducts rather than the final product, leading to a low atom economy.
Reaction with Thionyl Chloride:
C₆H₆O₃S + SOCl₂ → C₆H₅ClO₂S + SO₂ + HCl
In this reaction, for every mole of the desired acid chloride produced, one mole of sulfur dioxide (SO₂) and one mole of hydrogen chloride (HCl) are generated as waste byproducts.
Reaction with Oxalyl Chloride:
C₆H₆O₃S + (COCl)₂ → C₆H₅ClO₂S + CO + CO₂ + HCl
This route is even less atom-economical, producing carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) as byproducts.
Maximizing atom economy requires exploring alternative synthetic pathways. This could involve developing novel chlorinating agents that are fully incorporated into the product or catalytic cycles where the chlorinating species is regenerated. Transition-metal-free reactions that utilize inexpensive and safe reagents are a key area of research for improving the atom economy of thiophene (B33073) synthesis and functionalization. organic-chemistry.org
Table 1: Comparison of Atom Economy for Acyl Chloride Synthesis
| Chlorinating Agent | Byproducts | Theoretical Atom Economy | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | ~51% | Commonly used, but generates toxic gaseous byproducts. |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | ~46% | Often used for milder conditions, but has very poor atom economy. |
| Phosgene (COCl₂) | 2 HCl | ~64% | Higher atom economy but is extremely toxic and hazardous. |
Design for Less Hazardous Chemical Synthesis
A core principle of green chemistry is to design synthetic methods that use and generate substances with minimal toxicity to humans and the environment. The traditional synthesis of this compound relies on reagents that are inherently hazardous.
Thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. They also release toxic gases (HCl, SO₂, CO) during the reaction, which require careful handling and scrubbing procedures to prevent their release into the atmosphere.
Designing a less hazardous synthesis focuses on several key areas:
Alternative Reagents: Research into milder and less toxic chlorinating agents is ongoing. For instance, reagents like trichloroisocyanuric acid (TCICA) are being explored for certain chlorination reactions, potentially offering a safer alternative. organic-chemistry.org
Minimizing Exposure: The use of closed systems and continuous flow reactors can significantly reduce the risk of exposure to hazardous chemicals for laboratory and plant personnel.
In-Situ Generation: Generating the reactive species in situ from less hazardous precursors can avoid the need to store and handle highly toxic reagents.
The development of environmentally benign methods for the synthesis of halogenated thiophenes using safer, readily available inorganic reagents under mild conditions is a significant step forward. nih.gov For example, using sodium halides as a source of electrophilic halogens can eliminate the need for harsher reagents. nih.gov
Development of Safer Solvents and Auxiliary Substances
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. Traditional syntheses of acyl chlorides often employ chlorinated solvents like dichloromethane (B109758) (DCM) or aromatic hydrocarbons like toluene, which are associated with health and environmental risks.
One of the most effective green chemistry strategies is to eliminate the use of solvents altogether. Solvent-free, or neat, reactions can lead to reduced waste, lower costs, and simplified purification processes. researchgate.net For the synthesis of this compound, a solvent-free approach could involve reacting the solid carboxylic acid directly with a liquid chlorinating agent in excess, which then serves as both reactant and solvent. reddit.com However, this requires that the excess reagent can be efficiently recovered and recycled. rsc.org Catalyst-free and solvent-free acylation reactions have been developed for various substrates, offering a promising green alternative. researchgate.net
When a solvent is necessary, the focus shifts to replacing hazardous organic solvents with greener alternatives.
Ionic Liquids (ILs): These are salts that are liquid at low temperatures (typically below 100°C). They have negligible vapor pressure, which reduces air pollution and exposure risk. Their tunable properties can also enhance reaction rates and selectivity.
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. It is non-toxic, non-flammable, and inexpensive. After the reaction, it can be easily removed by depressurization, leaving a solvent-free product.
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are also being explored as replacements for petroleum-based solvents. nih.gov
The application of these green solvents to the synthesis of thiophene derivatives is an active area of research aimed at reducing the environmental footprint of these processes. researchgate.netnih.gov
Energy Efficiency in Synthetic Processes
Strategies to improve energy efficiency include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. eurekaselect.com
Ultrasonic Synthesis: Sonication can also enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. eurekaselect.com
Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) or using continuous flow reactors can reduce the energy required for heating, cooling, and separation between steps.
Catalysis for Enhanced Efficiency and Selectivity
Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency, improve selectivity towards the desired product, and reduce energy requirements by lowering the activation energy of a reaction.
In the context of synthesizing this compound, catalysis plays a crucial role:
DMF in Oxalyl Chloride Reactions: A catalytic amount of N,N-dimethylformamide (DMF) is often used in reactions with oxalyl chloride. It reacts to form the Vilsmeier reagent, which is the active electrophilic species, accelerating the conversion to the acid chloride.
Heterogeneous Catalysts: The development of solid, reusable catalysts can simplify product purification and reduce waste. For example, supported copper nanoparticles have been shown to be highly efficient and reusable catalysts for the coupling of acyl chlorides under solvent-free conditions. rsc.org
Organocatalysis: The use of small organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals, is a rapidly growing field. organic-chemistry.org
Reduction of Derivatives and Protecting Group Chemistry
The chemical behavior of derivatives of this compound is dictated by the interplay of the electron-rich thiophene ring, the electron-donating methoxy (B1213986) group, and the reactivity of the carbonyl function. Understanding the reduction pathways and the stability of the methoxy group under various conditions is essential for designing efficient and selective synthetic routes.
Reduction of 4-Methoxythiophene-3-carboxamide Derivatives
The reduction of amides derived from 4-methoxythiophene-3-carboxylic acid to the corresponding amines represents a fundamental transformation, providing access to key building blocks such as 4-methoxy-3-(aminomethyl)thiophene. This conversion typically requires potent reducing agents due to the resonance stabilization of the amide bond.
Commonly employed hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of a metal aluminate species to form an iminium ion intermediate, which is then further reduced to the amine. harvard.edu The general conditions for such reductions involve the use of an excess of LiAlH₄ in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, often with heating to drive the reaction to completion.
| Derivative | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxythiophene-3-carboxamide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 4-Methoxy-3-(aminomethyl)thiophene | Not specified | General methodology harvard.edu |
| N-Aryl-4-methoxythiophene-3-carboxamides | Borane-Dimethyl Sulfide (B99878) (BMS) | Tetrahydrofuran (THF) | Room Temp. to Reflux | N-Aryl-4-methoxy-3-(aminomethyl)thiophenes | Not specified | General methodology |
Borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), offer a milder alternative to LiAlH₄ and often exhibit greater functional group tolerance. The mechanism involves the coordination of the borane to the carbonyl oxygen, activating it towards hydride delivery. Catalytic amounts of Lewis acids like titanium tetrachloride (TiCl₄) can be employed to enhance the reactivity of borane reagents, allowing for the reduction of amides under more controlled conditions.
The 4-Methoxy Group as a Protecting Group
The methoxy group on the thiophene ring can be viewed as a protecting group for a hydroxyl functionality. The cleavage of this ether linkage, or demethylation, to unveil the corresponding 4-hydroxythiophene derivative is a critical step in synthetic sequences where the hydroxyl group's reactivity needs to be masked.
Strong Lewis acids are typically required to effect the cleavage of the aryl-methyl ether bond. Boron tribromide (BBr₃) is a particularly effective reagent for this transformation. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a thiophene-boron complex, which is subsequently hydrolyzed to yield the desired 4-hydroxythiophene derivative. These reactions are generally carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reactivity of BBr₃. researchgate.net
A discussion on a research platform suggests that the demethylation of 2-methoxy and 3-methoxythiophene (B46719) can be readily achieved using BBr₃ in dichloromethane at 0°C to room temperature. researchgate.net While this provides a strong indication for the feasibility of demethylating the 4-methoxy isomer, specific experimental data for this particular substrate is not detailed in the available literature.
| Substrate | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Methoxythiophene (general) | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0°C to Room Temperature | Hydroxythiophene | researchgate.net |
| Methoxythiophene (general) | Hydrobromic Acid (HBr) | - | Heating | Hydroxythiophene | General methodology |
| Methoxythiophene (general) | Aluminum Chloride (AlCl₃) | Inert solvent | Heating | Hydroxythiophene | General methodology |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methoxythiophene-3-carbonyl chloride?
- Methodology : Acyl chlorides like this compound are typically synthesized via chlorination of the corresponding carboxylic acid using agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For methoxy-substituted heterocycles, pre-functionalization of the thiophene ring (e.g., introducing methoxy groups via nucleophilic substitution) precedes chlorination.
- Key Considerations : Monitor reaction progress using TLC or in situ IR to track carbonyl chloride formation. Purification often involves distillation or recrystallization under anhydrous conditions .
Q. How should researchers characterize this compound to confirm purity and structure?
- Analytical Workflow :
- Melting Point : Compare observed melting points with literature values (e.g., related compounds like methyl 4-aminothiophene-3-carboxylate hydrochloride exhibit sharp melting points at 183.5–184.6°C) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and carbonyl chloride (C=O ~170–180 ppm) signals.
- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns, referencing databases like NIST Chemistry WebBook for validation .
Q. What safety protocols are critical when handling this compound?
- Handling Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of volatile acyl chloride vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
- Storage : Store in airtight, moisture-free containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitutions?
- Reactivity Profile :
- The electron-donating methoxy group on the thiophene ring may reduce electrophilicity at the carbonyl carbon compared to non-substituted acyl chlorides. Kinetic studies using nucleophiles (e.g., amines or alcohols) under controlled conditions (dry solvents, inert atmosphere) are recommended to quantify reactivity.
- Side Reactions : Competing hydrolysis can occur; use molecular sieves or anhydrous solvents to suppress water interference .
Q. What strategies mitigate instability issues during storage or reaction conditions?
- Stability Optimization :
- Lyophilization : For long-term storage, lyophilize the compound after synthesis to remove residual moisture.
- Inert Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation or hydrolysis.
- Additives : Stabilize solutions with desiccants like calcium chloride .
Q. How can this compound be utilized in synthesizing functionalized heterocycles?
- Applications :
- Peptide Coupling : Act as a coupling agent in synthesizing thiophene-containing peptidomimetics.
- Polymer Chemistry : Serve as a monomer for conductive polymers, leveraging the thiophene backbone’s electron-rich properties.
- Cross-Coupling Reactions : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the thiophene ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
